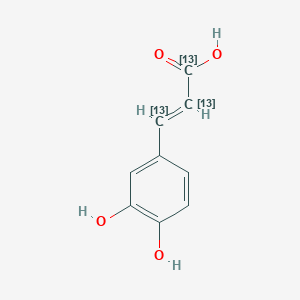
咖啡酸-13C3
概述
描述
咖啡酸-13C3 是咖啡酸的同位素标记形式,咖啡酸是一种天然存在的酚类化合物,存在于各种植物中。该化合物用碳-13 同位素标记,使其可用于各种分析和研究目的。 咖啡酸本身以其抗氧化、抗炎和抗癌特性而闻名 .
科学研究应用
咖啡酸-13C3 具有广泛的科学研究应用,包括:
作用机制
咖啡酸-13C3 通过各种分子机制发挥其作用:
抗氧化活性: 它清除自由基并减少细胞中的氧化应激。
抗炎活性: 它抑制促炎细胞因子和酶的产生。
抗癌活性: 它通过靶向特定信号通路诱导癌细胞凋亡并抑制肿瘤生长.
生化分析
Biochemical Properties
Caffeic Acid-13C3 interacts with various enzymes, proteins, and other biomolecules. It is known to interact with and inhibit the oxidative reactions of myoglobin (Mb) and hemoglobin (Hb), underlying its antioxidative action . It also has the ability to transfer electrons due to its strong reduction potential .
Cellular Effects
Caffeic Acid-13C3 has significant effects on various types of cells and cellular processes. It can modulate several pathways, such as inhibiting NFkB, STAT3, and ERK1/2, thereby reducing inflammatory responses, and activating the Nrf2/ARE pathway to enhance antioxidant cell defenses . It also has anticarcinogenic activity against hepatocarcinoma (HCC), a type of cancer with high incidence and mortality .
Molecular Mechanism
Caffeic Acid-13C3 exerts its effects at the molecular level through various mechanisms. It can act by preventing the production of reactive oxygen species (ROS), inducing DNA oxidation of cancer cells, reducing tumor cell angiogenesis, blocking transcription factor and signal translation 3 (STATS), and suppressing collagen IV metalloproteases (MMP2 and MMP-9) .
Metabolic Pathways
Caffeic Acid-13C3 is involved in the shikimic acid pathway, where phenylalanine is deaminated to cinnamic acid and then transformed into caffeic acid .
准备方法
合成路线和反应条件
咖啡酸-13C3 可以通过咖啡酸的同位素标记来合成。该过程涉及将碳-13 同位素掺入咖啡酸的分子结构中。 这可以通过使用标记的前体进行化学合成或通过在富含碳-13 的环境中种植植物的生物合成方法来实现 .
工业生产方法
This compound 的工业生产通常采用化学合成法,因为生物合成方法成本高且复杂。 该过程包括使用标记的碳源和特定的反应条件,以确保碳-13 同位素掺入最终产品中 .
化学反应分析
反应类型
咖啡酸-13C3 经历各种化学反应,包括:
氧化: 咖啡酸可以被氧化形成醌和其他氧化产物。
还原: 咖啡酸的还原会导致二氢咖啡酸的形成。
取代: 取代反应可能发生在酚羟基或羧酸基团上.
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
形成的主要产物
氧化: 醌和其他氧化产物。
还原: 二氢咖啡酸。
取代: 咖啡酸的烷基化或酰化衍生物.
相似化合物的比较
类似化合物
绿原酸: 另一种具有类似抗氧化和抗炎特性的酚类化合物。
阿魏酸: 以其抗氧化和紫外线防护特性而闻名。
咖啡酸苯乙酯: 咖啡酸的衍生物,具有增强的生物活性.
独特性
咖啡酸-13C3 由于其同位素标记而具有独特性,这使得在各种分析和研究应用中能够进行精确的定量和跟踪。 这使其在涉及代谢途径和咖啡酸药代动力学的研究中特别有价值 .
属性
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+/i2+1,4+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIPRVGONGVQAS-JDWYZSDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/[13CH]=[13CH]/[13C](=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{2-[(5-BENZYLOXYPYRIDIN-2-YL)METHYLAMINO]ETHOXY}BENZALDEHYDE](/img/structure/B1140725.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)
![5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1140727.png)



![(3R,4R,5R,6R)-6-[4-[6-[(2S,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140737.png)
![methyl (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylate](/img/structure/B1140739.png)


